- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Cas no 768-49-0 (2-Methyl-1-phenyl-1-propene (>85%))

2-Methyl-1-phenyl-1-propene (>85%) 化学的及び物理的性質
名前と識別子
-
- (2-Methylprop-1-en-1-yl)benzene
- 2-Methyl-1-phenylpropene
- 2-methylprop-1-enylbenzene
- Benzene,(2-methyl-1-propen-1-yl)-
- (2-Methylpropenyl)benzene
- Benzene, (2-methyl-1-propenyl)-
- 1-Phenyl-2-methylpropene
- 2-Methyl-1-phenyl-1-propene
- (2-METHYL-1-PROPENYL)BENZENE
- Benzene, (2-methylpropenyl)-
- Propene, 2-methyl-1-phenyl-
- 1,1-Dimethyl-2-phenylethylene
- isobutenylbenzene
- 1-Propene, 2-methyl-1-phenyl-
- Benzene, (2-methyl-1-propen-1-yl)-
- .beta.-Methylisoallylbenzene
- XR7OYT372M
- .beta.,.beta.-Dimethylstyrene
- 2-Methyl-1-phenyl-1-propene (>85%)
-
- MDL: MFCD00008899
- インチ: 1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-8H,1-2H3
- InChIKey: BTOVVHWKPVSLBI-UHFFFAOYSA-N
- ほほえんだ: C1(C([H])=C([H])C([H])=C([H])C=1[H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 132.09400
- どういたいしつりょう: 132.0939
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.901 g/mL at 25 °C(lit.)
- ゆうかいてん: −50-−48 °C (lit.)
- ふってん: 189°C(lit.)
- フラッシュポイント: 華氏温度:136.4°f
摂氏度:58°c - 屈折率: n20/D 1.539(lit.)
- PSA: 0.00000
- LogP: 3.10980
- ようかいせい: 未確定
2-Methyl-1-phenyl-1-propene (>85%) セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 3295 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- 包装グループ:III
- 包装等級:III
- 包装カテゴリ:III
- ちょぞうじょうけん:2-8°C
- 危険レベル:3.2
- 危険レベル:3.2
- セキュリティ用語:3.2
- リスク用語:R36/37/38
2-Methyl-1-phenyl-1-propene (>85%) 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
2-Methyl-1-phenyl-1-propene (>85%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065121-25g |
(2-Methylprop-1-en-1-yl)benzene |
768-49-0 | 98% | 25g |
¥2745.00 | 2024-07-28 | |
TRC | M332865-2.5g |
2-Methyl-1-phenyl-1-propene (>85%) |
768-49-0 | 2.5g |
$ 299.00 | 2023-09-07 | ||
Apollo Scientific | OR30976-1g |
2-Methyl-1-phenylprop-1-ene |
768-49-0 | 98+% | 1g |
£15.00 | 2025-03-21 | |
Enamine | EN300-93976-1.0g |
(2-methylprop-1-en-1-yl)benzene |
768-49-0 | 1.0g |
$657.0 | 2023-02-11 | ||
Enamine | EN300-93976-2.5g |
(2-methylprop-1-en-1-yl)benzene |
768-49-0 | 2.5g |
$1360.0 | 2023-09-01 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M37690-1g |
(2-Methylprop-1-en-1-yl)benzene |
768-49-0 | 97% | 1g |
¥108.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1193864-1g |
2-Methyl-1-phenylpropene |
768-49-0 | 97% | 1g |
$100 | 2023-09-03 | |
Ambeed | A441670-10g |
(2-Methylprop-1-en-1-yl)benzene |
768-49-0 | 97% | 10g |
$113.0 | 2024-04-17 | |
Alichem | A019086994-5g |
(2-Methylprop-1-en-1-yl)benzene |
768-49-0 | 97% | 5g |
$185.22 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M37690-5g |
(2-Methylprop-1-en-1-yl)benzene |
768-49-0 | 97% | 5g |
¥463.0 | 2024-07-18 |
2-Methyl-1-phenyl-1-propene (>85%) 合成方法
ごうせいかいろ 1
2-Methyl-1-phenyl-1-propene (>85%) Preparation Products
- Indane (496-11-7)
- 2-Ethylphenol (90-00-6)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 7-Methylbenzofuran (17059-52-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- 1,7-Dimethylnaphthalene (575-37-1)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 1,3-dimethyl-1H-indene (2177-48-2)
- 2-Methyl-1H-indene (2177-47-1)
- 4-Ethyltoluene (622-96-8)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-Methylstyrene (611-15-4)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 2-Ethyl Toluene (611-14-3)
- 1-Phenyl-1-propyne (673-32-5)
- 1,6-Dimethylnaphthalene (575-43-9)
- 2-Methylbenzofuran (4265-25-2)
- 2,3-Dimethylnaphthalene (581-40-8)
- 1,5-Dimethylnaphthalene (571-61-9)
- Indene (95-13-6)
2-Methyl-1-phenyl-1-propene (>85%) 関連文献
-
Justyna Kulig,Robert C. Simon,Christopher A. Rose,Syed Masood Husain,Matthias H?ckh,Steffen Lüdeke,Kirsten Zeitler,Wolfgang Kroutil,Martina Pohl,D?rte Rother Catal. Sci. Technol. 2012 2 1580
-
2. Iodine-catalyzed three-component oxysulfenylation of alkenes with sulfonyl hydrazides and alcoholsFu-Lai Yang,Fu-Xiang Wang,Ting-Ting Wang,Yi-Jie Wang,Shi-Kai Tian Chem. Commun. 2014 50 2111
-
Han-Chun Jiang,Xiang-Ying Tang,Min Shi Chem. Commun. 2016 52 5273
-
Adhikesavan Harikrishnan,Jayakumar Sanjeevi,Chinnasamy Ramaraj Ramanathan Org. Biomol. Chem. 2015 13 3633
-
Yu-Fang Tan,Dan Yang,Ya-Nan Zhao,Jin-Feng Lv,Zhi Guan,Yan-Hong He Green Chem. 2023 25 1540
-
6. CLXXI.—The chemistry of the glutaconic acids. Part VIII. β-Phenylglutaconic acid and the β-phenyl-α-methylglutaconic acidsJocelyn Field Thorpe,Arthur Samuel Wood J. Chem. Soc. Trans. 1913 103 1569
-
Markus Grandl,Yu Sun,Frank Pammer Org. Chem. Front. 2018 5 336
-
Zhiyi Wu,Jian Zhang,Zerui Su,Shiyao Lu,Jianbin Huang,Yehao Liang,Tianwei Tan,Feng-Shou Xiao Chem. Commun. 2022 58 2862
-
Andreas Gl?ckner,òscar àrias,Thomas Bannenberg,Constantin G. Daniliuc,Peter G. Jones,Matthias Tamm Dalton Trans. 2011 40 11511
-
Lydia Vaquer,Paola Riente,Xavier Sala,Susanna Jansat,Jordi Benet-Buchholz,Antoni Llobet,Miquel A. Pericàs Catal. Sci. Technol. 2013 3 706
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
2-Methyl-1-phenyl-1-propene (>85%)に関する追加情報
Professional Introduction to 2-Methyl-1-phenyl-1-propene (>85%) and CAS No. 768-49-0
The compound with the CAS number 768-49-0 is a highly valuable chemical entity in the realm of organic synthesis and pharmaceutical research. Its product name, 2-Methyl-1-phenyl-1-propene (>85%), underscores its specific molecular structure and purity level, making it a critical intermediate in various chemical processes. This introduction delves into the compound's properties, applications, and recent advancements in research that highlight its significance in modern chemistry.
2-Methyl-1-phenyl-1-propene, also known as (E)-1-phenyl-2-methylpropene, is an unsaturated hydrocarbon with a phenyl group attached to a propene backbone. This structural configuration imparts unique reactivity and makes it a versatile building block in synthetic chemistry. The presence of the double bond and the phenyl ring allows for diverse chemical transformations, including addition reactions, polymerization, and functionalization, which are pivotal in the development of new materials and pharmaceuticals.
The high purity (>85%) of this compound ensures consistent performance in chemical reactions and applications. In pharmaceutical research, high-purity intermediates are essential for ensuring the efficacy and safety of drug candidates. The compound's stability under various conditions further enhances its utility in laboratory settings and industrial processes. Recent studies have highlighted its role in the synthesis of bioactive molecules, where its structural features contribute to the development of novel therapeutic agents.
In the field of polymer science, 2-Methyl-1-phenyl-1-propene has been explored for its potential in creating advanced materials with tailored properties. Researchers have utilized this compound to develop polymers with enhanced mechanical strength and thermal stability. These materials find applications in automotive components, aerospace engineering, and electronics, where high performance is critical. The compound's ability to undergo polymerization under controlled conditions makes it a valuable asset in designing next-generation materials.
The pharmaceutical industry has also shown significant interest in 2-Methyl-1-phenyl-1-propene due to its potential as a precursor for active pharmaceutical ingredients (APIs). Recent studies have demonstrated its utility in synthesizing compounds with anti-inflammatory and analgesic properties. By leveraging its reactive sites, chemists have been able to develop derivatives that exhibit promising biological activity. This aligns with the ongoing effort to discover new treatments for chronic diseases and improve patient outcomes.
Moreover, the compound's role in catalytic processes cannot be overstated. It has been employed as a ligand or intermediate in various catalytic systems, facilitating key transformations such as cross-coupling reactions and hydrogenation. These reactions are fundamental to modern organic synthesis, enabling the efficient production of complex molecules. The efficiency and selectivity of these catalytic processes often depend on the quality and purity of the starting materials, making 2-Methyl-1-phenyl-1-propene an indispensable component in research laboratories.
Advances in computational chemistry have further enhanced our understanding of 2-Methyl-1-phenyl-1-propene's reactivity. Molecular modeling studies have provided insights into its interaction with catalysts and other reagents, guiding the design of more effective synthetic routes. These computational approaches complement experimental work by predicting reaction outcomes and optimizing reaction conditions. The integration of experimental data with computational insights has been instrumental in advancing synthetic methodologies.
The environmental impact of chemical processes is another area where 2-Methyl-1-phenyl-1-propene plays a significant role. Researchers are increasingly focusing on developing greener synthetic routes that minimize waste and reduce energy consumption. The compound's compatibility with sustainable chemistry principles makes it an attractive choice for such initiatives. By incorporating it into eco-friendly synthetic pathways, chemists can contribute to reducing the environmental footprint of chemical manufacturing.
In conclusion, 2-Methyl-1-phenyl-1-propene (CAS No. 768-49-0) is a multifaceted compound with broad applications across organic synthesis, polymer science, and pharmaceutical research. Its unique structural features and high purity make it a valuable intermediate for developing advanced materials and bioactive molecules. Recent advancements in research continue to uncover new possibilities for this compound, reinforcing its importance in modern chemistry. As scientific understanding evolves, so too will its applications, making it an essential component in future chemical innovations.
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